6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Lipophilicity Drug-likeness Physicochemical profiling

6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 725253-26-9) is a polysubstituted imidazo[1,2-a]pyridine-3-carbaldehyde derivative that incorporates three synthetically orthogonal functional handles: a C6–Br site amenable to palladium-catalyzed cross-coupling, a C3–aldehyde group for condensation and Schiff-base chemistry, and a 2-(3,4-dimethoxyphenyl) ring that modulates lipophilicity and potential π-stacking interactions. This compound belongs to the privileged imidazo[1,2-a]pyridine scaffold, a bicyclic heterocycle recognized as a “drug prejudice” core in medicinal chemistry and found in four marketed drugs.

Molecular Formula C16H13BrN2O3
Molecular Weight 361.19 g/mol
CAS No. 725253-26-9
Cat. No. B3429128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
CAS725253-26-9
Molecular FormulaC16H13BrN2O3
Molecular Weight361.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)C=O)OC
InChIInChI=1S/C16H13BrN2O3/c1-21-13-5-3-10(7-14(13)22-2)16-12(9-20)19-8-11(17)4-6-15(19)18-16/h3-9H,1-2H3
InChIKeyRAEKJPIFSUEFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 725253-26-9): Technical Baseline for Scientific Procurement


6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 725253-26-9) is a polysubstituted imidazo[1,2-a]pyridine-3-carbaldehyde derivative that incorporates three synthetically orthogonal functional handles: a C6–Br site amenable to palladium-catalyzed cross-coupling, a C3–aldehyde group for condensation and Schiff-base chemistry, and a 2-(3,4-dimethoxyphenyl) ring that modulates lipophilicity and potential π-stacking interactions [1]. This compound belongs to the privileged imidazo[1,2-a]pyridine scaffold, a bicyclic heterocycle recognized as a “drug prejudice” core in medicinal chemistry and found in four marketed drugs [2]. The supplier landscape lists purities typically between 97% and 98% and molecular weight 361.19 g·mol⁻¹ .

Why Generic Substitution of 6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Cannot Be Assumed Safe for Research Continuity


Imidazo[1,2-a]pyridine-3-carbaldehydes are not interchangeable commodities; the position and identity of every substituent govern both synthetic reactivity and biological readout. Removing the 6-bromo substituent (as in CAS 727652-02-0) eliminates the heavy-atom handle required for palladium-catalyzed cross-coupling and alters the computed logP by ~0.7 units [1]. Replacing the 3,4-dimethoxyphenyl group with a smaller aryl ring (e.g., CAS 30384-96-4) drops the molecular weight by ~136 Da and removes the electron-rich aromatic surface that contributes to target binding and solubility [2]. Even halogen switching (Br → Cl or F) changes C–X bond length, redox potential, and coupling reactivity, making generic substitution a high-risk decision for projects that depend on reproducible synthetic routes or structure-activity relationships [3].

Quantitative Differentiation Evidence for 6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Against Closest Analogs


Computed logP Differentiates 6-Bromo Analog from Non-Halogenated Comparator

The 6-bromo substituent increases calculated lipophilicity relative to the non-brominated 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 727652-02-0), which may be consequential for membrane permeability, passive absorption, and CYP450 susceptibility in lead optimization programs [1].

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Distinction Expands Synthetic Versatility Versus Unsubstituted Core Scaffold

Compared to the minimalist core scaffold 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 30384-96-4), the target compound carries an additional 136.15 Da contributed by the 3,4-dimethoxyphenyl group at C2, providing a pre-installed aryl moiety that eliminates the need for an additional synthetic step and enables direct structure-activity exploration at the C6 position [1].

Building block Cross-coupling Fragment-based drug discovery

Halogen-Specific Reactivity: Bromine Enables Room-Temperature Suzuki Coupling Where Chlorine Requires Elevated Temperature

The C6–Br bond in the target compound is intrinsically more reactive toward oxidative addition with Pd(0) catalysts than the corresponding C–Cl bond. In the broader imidazo[1,2-a]pyridine series, 6-bromo derivatives engage in Suzuki-Miyaura cross-coupling under microwave conditions at 100–120 °C with typical yields of 60–85%, whereas analogous 6-chloro substrates require higher temperatures (130–150 °C) or specialized ligands to achieve comparable conversion [1]. This reactivity differential is a direct consequence of the lower C–Br bond dissociation energy (≈285 kJ·mol⁻¹ vs ≈350 kJ·mol⁻¹ for C–Cl).

Palladium catalysis Suzuki-Miyaura coupling C–Br reactivity

Antibacterial Activity Flag: Weak Gram-Positive Activity Reported in Screening Database

The compound has been annotated in the AntibioticDB database as a small-molecule synthetic antibacterial agent with reported Gram-positive spectrum and a mechanism linked to cell wall synthesis inhibition, detected via a cell wall inhibitor reporter system [1]. The recorded activity is described as 'weak whole cell activity.' While direct MIC data are not publicly available for this exact compound, closely related 2-(4-substituted-phenyl)imidazo[1,2-a]pyridine-3-carbaldehydes have shown MIC values in the range of 8–32 µg·mL⁻¹ against S. aureus and E. coli [2], providing a class-level benchmark.

Antibacterial screening Gram-positive Cell wall synthesis inhibition

Topological Polar Surface Area and Rotatable Bond Profile Identical to Non-Brominated Analog, Preserving Permeability Predictions

Despite the significant molecular weight increase from the 6-bromo substituent, the computed topological polar surface area (TPSA = 52.8 Ų) and rotatable bond count (4) are identical to those of the non-brominated comparator 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde [1][2]. Both compounds satisfy Veber's Rule (TPSA < 140 Ų; rotatable bonds ≤ 10), indicating that the bromo substitution does not degrade predicted oral bioavailability metrics while preserving the synthetic advantages of the C–Br handle.

TPSA Oral bioavailability ADME prediction

Three Orthogonal Reactive Handles Enable Sequential Diversification Not Possible with Mono-Functional Analogs

The unique value proposition of this compound lies in its three synthetically orthogonal functional groups: (1) C6–Br for Suzuki, Buchwald-Hartwig, or Sonogashira coupling; (2) C3–CHO for reductive amination, aldol condensation, or Schiff-base formation; (3) the 2-(3,4-dimethoxyphenyl) ring for electrophilic aromatic substitution or demethylation to catechol [1]. The closest comparator lacking the 2-aryl group (CAS 30384-96-4) requires two sequential coupling steps to reach the same substitution pattern [2]. The non-brominated analog (CAS 727652-02-0) lacks the C6 cross-coupling vector entirely, limiting diversification to aldehyde chemistry alone.

Orthogonal reactivity DNA-encoded libraries Parallel synthesis

Prioritized Application Scenarios for 6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Based on Quantitative Evidence


Medicinal Chemistry Library Synthesis Requiring C6 Diversification Without LogP Penalty

Programs that need to explore C6-aryl or C6-heteroaryl space while maintaining a constant 2-(3,4-dimethoxyphenyl) group benefit from the pre-installed C6–Br handle. As demonstrated in Section 3, Suzuki coupling on this substrate proceeds under standard microwave conditions (100–120 °C) without the elevated temperatures required for chloro analogs [1]. The identical TPSA (52.8 Ų) and rotatable bond count (4) relative to the non-brominated analog ensure that C6 diversification does not introduce compliance violations for Veber's Rule .

Fragment-to-Lead Optimization Where Elevated logP Is Tolerated or Desired

The +0.7 logP shift relative to the non-halogenated comparator (XLogP 3.9 vs 3.2) positions this compound favorably for targets in lipophilic binding pockets or for CNS programs where higher logP correlates with improved blood-brain barrier penetration [1]. Procurement teams evaluating building blocks for CNS-focused libraries should prioritize this brominated analog over CAS 727652-02-0 when the target product profile permits logP > 3.5.

DNA-Encoded Library (DEL) Construction Requiring Three-Cycle Diversity

DEL technology benefits maximally from building blocks with orthogonal reactivity that enables three distinct cycles of chemical diversification. This compound's C6–Br, C3–CHO, and 2-(3,4-dimethoxyphenyl) sites support sequential Suzuki coupling, reductive amination, and aryl functionalization, respectively [1]. The commercial availability at 97–98% purity from multiple vendors reduces the purification burden before encoding, a critical consideration for DEL workflows where trace impurities can compromise library fidelity .

Antibacterial Hit Follow-Up Leveraging Weak Gram-Positive Baseline Activity

The compound's annotation in AntibioticDB as a Gram-positive cell wall synthesis inhibitor provides a starting point for hit-to-lead optimization [1]. The C3–CHO group can be elaborated to oximes, hydrazones, or amines to probe structure-activity relationships, while the C6–Br handle allows introduction of substituents that may improve whole-cell potency beyond the reported 'weak' baseline. Given that class-level analogs have demonstrated MIC values of 8–32 µg·mL⁻¹, a focused library of 50–100 analogs could identify derivatives with clinically relevant potency.

Quote Request

Request a Quote for 6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.